3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 3-position, a methyl group at the 6-position, and an isopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives.
Scientific Research Applications
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the bromine, methyl, and isopropyl substituents.
3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the isopropyl group.
6-Methyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methyl and isopropyl groups can affect the compound’s steric and electronic properties .
Properties
Molecular Formula |
C10H16BrN3 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
3-bromo-6-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-6(2)9-8(11)10-12-4-7(3)5-14(10)13-9/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
YRYUENBPTWFCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C(C)C)Br |
Origin of Product |
United States |
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